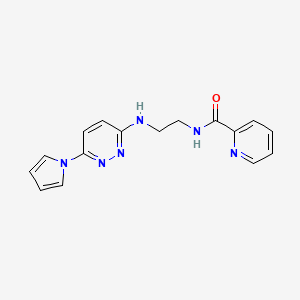![molecular formula C10H17ClN2S B2431674 N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride CAS No. 1415559-98-6](/img/structure/B2431674.png)
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride” is a chemical compound with the CAS Number: 1415559-98-6 . It has a molecular weight of 232.78 . This compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10 (6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride and its derivatives are primarily used in the synthesis of various complex organic compounds. For instance, El-Kashef et al. (2007) utilized a derivative of this compound as a synthon in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in constructing complex molecular architectures (El-Kashef, H., Rathelot, P., Vanelle, P., & Rault, S., 2007). Furthermore, Liu, Wang, and Dong (2021) reported a method for the synthesis of Tetrahydrobenzo[b]azepines (THBAs), leveraging a derivative of this compound, showcasing its pivotal role in pharmaceutical compound synthesis (Liu, X., Wang, J., & Dong, G., 2021).
Antitumor Activity and Biological Evaluation
Research has also emphasized the biological activity of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride derivatives. For example, Das et al. (2015) developed derivatives as D2/D3 agonists with implications in Parkinson's Disease treatment, indicating its therapeutic potential (Das, B., Vedachalam, S., Luo, D., Antonio, T., Reith, M., & Dutta, A., 2015). Han et al. (2019) synthesized a series of derivatives and evaluated their cytotoxic effects on various human cancer cell lines, revealing their potential as antitumor agents (Han, Q., Yin, Z., Sui, J., Wang, Q., & Sun, Y., 2019).
Molecular Interaction and Supramolecular Assembly
Studies have also delved into the interaction of this compound's derivatives with other molecules. Jin et al. (2014) investigated organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, a related compound, with various organic acids, exploring their supramolecular assembly and hydrogen bonding interactions, which are crucial for understanding molecular interactions and designing new materials (Jin, S., Zhang, J., Wang, D., Tao, L., Zhou, M., Shen, Y., Chen, Q., Lin, Z., & Gao, X., 2014).
Inhibition Performance in Corrosion of Iron
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives of thiazole and thiadiazole, including those similar to N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride, for their inhibition performances against corrosion of iron, which is significant in material science and corrosion engineering (Kaya, S., Kaya, C., Guo, L., Kandemirli, F., Tüzün, B., Uğurlu, İ., Madkour, L. H., & Saracoglu, M., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHXIXJUXAVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)





![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2431608.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione](/img/structure/B2431609.png)
![8-(Iodomethyl)-7-oxaspiro[3.5]nonane](/img/structure/B2431610.png)


![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431614.png)